A Technical Guide to the Predicted Spectroscopic Data of 2-Oxaspiro[3.3]heptan-6-one
A Technical Guide to the Predicted Spectroscopic Data of 2-Oxaspiro[3.3]heptan-6-one
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a predictive analysis of the spectroscopic data for 2-Oxaspiro[3.3]heptan-6-one. Due to the limited availability of published experimental data for this specific compound, the spectral characteristics outlined herein are estimations based on the analysis of structurally related molecules and established principles of spectroscopic interpretation.
Introduction
2-Oxaspiro[3.3]heptan-6-one is a spirocyclic compound featuring a strained four-membered oxetane ring fused to a four-membered cyclobutanone ring. This unique structural motif is of significant interest in medicinal chemistry, as the incorporation of spirocyclic systems can impart desirable physicochemical properties such as increased three-dimensionality and metabolic stability. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification and for facile reaction monitoring during its synthesis and subsequent chemical transformations. This guide provides an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Oxaspiro[3.3]heptan-6-one.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in 2-Oxaspiro[3.3]heptan-6-one.
Caption: Molecular structure and atom numbering of 2-Oxaspiro[3.3]heptan-6-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-Oxaspiro[3.3]heptan-6-one, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of a novel compound like 2-Oxaspiro[3.3]heptan-6-one would be as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
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Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 220-250 ppm.
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Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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2D NMR (Optional but Recommended):
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Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
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Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
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Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for confirming the spirocyclic core structure.
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Predicted ¹H NMR Spectral Data
The chemical shifts are predicted based on the analysis of structurally similar compounds, particularly tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1, H3 | 4.8 - 5.0 | s | - |
| H5, H7 | 3.0 - 3.2 | s | - |
Rationale for Predictions:
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H1 and H3: These protons are on the carbons adjacent to the oxygen atom in the oxetane ring. The electronegativity of the oxygen will cause a significant downfield shift. In related oxetane-containing structures, these protons typically appear in the range of 4.5-5.0 ppm. Due to the symmetry of the molecule, the protons on C1 and C3 are chemically equivalent and are not expected to show coupling to each other, resulting in a singlet.
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H5 and H7: These protons are on the carbons alpha to the carbonyl group in the cyclobutanone ring. The electron-withdrawing nature of the carbonyl group will deshield these protons, shifting them downfield. Based on data from tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, where analogous protons appear around 3.0 ppm, a similar chemical shift is predicted for 2-Oxaspiro[3.3]heptan-6-one. Again, due to symmetry, the protons on C5 and C7 are chemically equivalent and are expected to appear as a singlet.
Caption: Predicted ¹H-¹H couplings in 2-Oxaspiro[3.3]heptan-6-one.
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1, C3 | 75 - 80 |
| C4 (spiro) | 40 - 45 |
| C5, C7 | 50 - 55 |
| C6 | 205 - 215 |
Rationale for Predictions:
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C1 and C3: These carbons are bonded to the highly electronegative oxygen atom, which will cause a significant downfield shift. In oxetanes, these carbons typically resonate in the 70-80 ppm range.
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C4 (spiro): The spiro carbon is a quaternary carbon and is expected to have a relatively low intensity in the ¹³C NMR spectrum. Its chemical shift will be influenced by the strain of the two four-membered rings. A prediction in the 40-45 ppm range is reasonable for such a spirocenter.
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C5 and C7: These carbons are alpha to the carbonyl group. The electron-withdrawing effect of the carbonyl will shift them downfield. In cyclobutanones, the alpha carbons typically appear in the 45-55 ppm range.
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C6: The carbonyl carbon will be the most downfield signal in the spectrum. In cyclobutanones, the carbonyl carbon resonates at a very downfield chemical shift, typically above 200 ppm, due to ring strain.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The most informative absorption band for 2-Oxaspiro[3.3]heptan-6-one will be the carbonyl stretch.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The spectrum can be acquired from a neat liquid film (if the compound is a liquid at room temperature) between two NaCl or KBr plates, or by preparing a KBr pellet if the compound is a solid. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
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Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.
Predicted IR Spectral Data
| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |
| C=O (carbonyl) | 1770 - 1790 | Strong |
| C-O (ether) | 1100 - 1200 | Strong |
| C-H (sp³) | 2850 - 3000 | Medium-Strong |
Rationale for Predictions:
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C=O Stretch: The carbonyl stretching frequency is highly sensitive to ring strain. In acyclic ketones, this band appears around 1715 cm⁻¹. However, in four-membered cyclic ketones (cyclobutanones), the ring strain increases the frequency of the C=O stretch significantly, typically to the 1775-1780 cm⁻¹ region.[1][2] This is a key diagnostic feature for the cyclobutanone ring in the target molecule.
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C-O Stretch: The C-O stretching vibration of the oxetane ring is expected to appear as a strong band in the fingerprint region, typically between 1100 and 1200 cm⁻¹.
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C-H Stretch: The stretching vibrations of the sp³-hybridized C-H bonds will appear in the region of 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation.
Experimental Protocol: Mass Spectrometry
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Ionization Method: Electron Impact (EI) is a common ionization method for small organic molecules and would likely be suitable for 2-Oxaspiro[3.3]heptan-6-one. Electrospray Ionization (ESI) could also be used, particularly if the analysis is performed using LC-MS.
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Instrumentation: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
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Data Acquisition: The mass spectrum is acquired by scanning a range of mass-to-charge (m/z) ratios, typically from m/z 50 to 500 for a small molecule.
Predicted Mass Spectrum Data
Molecular Formula: C₆H₈O₂ Molecular Weight: 112.13 g/mol
| m/z | Predicted Identity | Rationale |
| 112 | [M]⁺ | Molecular ion peak |
| 84 | [M - CO]⁺ | Loss of carbon monoxide from the cyclobutanone ring |
| 70 | [M - C₂H₂O]⁺ | Fragmentation of the oxetane ring |
| 56 | [C₄H₈]⁺ or [C₃H₄O]⁺ | Further fragmentation |
Rationale for Predictions:
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Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 112, corresponding to the molecular weight of the compound.
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Fragmentation: Cyclic ketones often undergo a characteristic fragmentation involving the loss of carbon monoxide (CO, 28 Da). Therefore, a significant peak at m/z 84 ([M - 28]⁺) is predicted. The oxetane ring can also fragment in various ways. A common fragmentation pathway for cyclic ethers is the loss of a C₂H₂O unit (42 Da), which would lead to a peak at m/z 70. Further fragmentation of these initial products would lead to smaller ions, such as those at m/z 56.
Conclusion
This in-depth technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 2-Oxaspiro[3.3]heptan-6-one. The predicted NMR, IR, and MS data are grounded in the fundamental principles of spectroscopy and are supported by the analysis of structurally related compounds. This information is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, aiding in the identification and characterization of this and other novel spirocyclic molecules. The experimental verification of these predictions will be a crucial step in the future study of this intriguing compound.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Burke, J. IR_lectureNotes.pdf. Available at: [Link]
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Wipf, P. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Available at: [Link]
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University of Liverpool Repository. PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]
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Doc Brown's Chemistry. Mass spectrometry A-level Fragmentation of organic molecules. Available at: [Link]


